(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties
Research by Al-Ansari (2016) explores the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study highlights how these properties are affected by the solvent's polarity and hydrogen-bonding abilities, indicating potential applications in the development of materials with specific optical characteristics (Al-Ansari, 2016).
Antiproliferative Activity
A study by Srikanth et al. (2016) on 2-anilino-3-aroylquinolines revealed remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization effectively, indicating potential therapeutic applications for cancer treatment (Srikanth et al., 2016).
Antioxidant Studies
Research on quinazolin derivatives by Khalida F. Al-azawi (2016) demonstrated significant antioxidant activities against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO) radicals. This suggests applications in developing new antioxidant agents (Al-azawi, 2016).
Structural Aspects and Fluorescence
A study on amide-containing isoquinoline derivatives by Karmakar et al. (2007) showed that these compounds form gels and crystalline salts with mineral acids, impacting their structural aspects. Moreover, these compounds exhibit altered fluorescence properties upon interaction with certain substances, suggesting their potential in sensing and material science applications (Karmakar et al., 2007).
Potential Anti-Proliferative Activity
Ghorab et al. (2014) designed and synthesized novel 4-aminoquinoline derivatives, showing higher antiproliferative activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. This highlights the potential of quinoline derivatives in cancer therapy (Ghorab et al., 2014).
Future Directions
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of “(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” could be in the development of new drugs and in various applications in synthetic organic chemistry.
Properties
IUPAC Name |
[4-(2,3-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-6-5-9-19(16(15)2)24-21-17-7-3-4-8-20(17)23-14-18(21)22(26)25-10-12-27-13-11-25/h3-9,14H,10-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVAGSBLQXRZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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